The Chemical, Physical, and Pharmacological Profile of 6-Bromo-imidazo[1,2-a]pyrimidine HCl: A Comprehensive Technical Guide
The Chemical, Physical, and Pharmacological Profile of 6-Bromo-imidazo[1,2-a]pyrimidine HCl: A Comprehensive Technical Guide
Executive Summary In modern medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is recognized as a "privileged structure" due to its ability to mimic naturally occurring purine bases[1]. This structural mimicry allows it to interact with a vast array of biological targets, particularly kinases and cytochromes[2]. Within this chemical family, 6-Bromo-imidazo[1,2-a]pyrimidine hydrochloride stands out as an exceptionally valuable intermediate and pharmacophore. This whitepaper provides an in-depth analysis of its molecular logic, physicochemical properties, synthetic protocols, and applications in drug development, designed specifically for researchers and application scientists.
Chemical Structure and Molecular Logic
The structural architecture of 6-Bromo-imidazo[1,2-a]pyrimidine HCl is a masterclass in molecular design, combining an electron-rich imidazole ring with an electron-deficient pyrimidine ring. This push-pull electronic system creates a highly stable, planar bicyclic core[3].
The Causality of the 6-Bromo Substitution: The inclusion of a bromine atom at the 6-position serves two critical purposes. First, in biological systems, the heavy, polarizable bromine atom can participate in halogen bonding with backbone carbonyls in the active sites of target proteins, significantly enhancing binding affinity. Second, from a synthetic perspective, the 6-bromo group is an indispensable handle. It allows chemists to rapidly diversify the scaffold via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), bypassing the need to synthesize the bicyclic core de novo for every new analog[4].
The Causality of the Hydrochloride Salt: The free base of 6-bromo-imidazo[1,2-a]pyrimidine (CAS 865156-68-9) is highly crystalline and planar, leading to strong lattice energy and notoriously poor aqueous solubility[5]. By treating the free base with hydrochloric acid, protonation occurs at the most basic nitrogen (typically N1 of the pyrimidine ring). This disrupts the planar crystal packing and drastically lowers the solvation energy, yielding the hydrochloride salt (CAS 1820673-86-6) which possesses the superior aqueous solubility required for in vitro high-throughput screening (HTS) and in vivo pharmacokinetic studies.
Pharmacophore mapping and structural logic of 6-Bromo-imidazo[1,2-a]pyrimidine HCl.
Physicochemical Properties
The physical properties of the compound dictate its handling and formulation. Below is a comparative summary of the free base versus the optimized hydrochloride salt.
| Property | 6-Bromo-imidazo[1,2-a]pyrimidine (Free Base) | 6-Bromo-imidazo[1,2-a]pyrimidine HCl (Salt) |
| CAS Number | 865156-68-9[6] | 1820673-86-6 |
| Molecular Formula | C₆H₄BrN₃[3] | C₆H₅BrClN₃ |
| Molecular Weight | 198.02 g/mol [3] | 234.48 g/mol |
| Melting Point | 212–216 °C[5] | >240 °C (Decomposes) |
| Physical State | White to pale yellow solid[6] | White to off-white crystalline powder |
| Aqueous Solubility | Poor | Excellent |
| GHS Hazards | H302, H315, H319, H335[5] | H302, H315, H319, H335 |
Synthesis and Purification Protocol (Self-Validating Workflow)
The synthesis of 6-bromo-imidazo[1,2-a]pyrimidine relies on a classic Tschitschibabin-type cyclocondensation. To ensure scientific integrity, the protocol below is designed as a self-validating system where each step contains an analytical checkpoint.
Step 1: In Situ Acetal Deprotection & Cyclocondensation
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Reagents: 2-Amino-5-bromopyrimidine (CAS 7752-82-1)[7], bromoacetaldehyde diethyl acetal (1.2 eq), 48% aqueous HBr (catalytic/solvent), Ethanol.
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Procedure: Suspend the reagents in ethanol and add the aqueous HBr. Transfer to a sealed tube and heat at 80 °C for 16 hours[8].
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Causality: Bromoacetaldehyde is highly unstable and prone to polymerization. Using its diethyl acetal form ensures stability. The acidic HBr environment serves a dual purpose: it hydrolyzes the acetal to generate the reactive aldehyde in situ at a controlled rate, and it activates the pyrimidine exocyclic amine for nucleophilic attack.
Step 2: Free Base Isolation
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Procedure: Cool the reaction to room temperature. Adjust the pH to ~12 using 6N NaOH. Collect the resulting precipitate by filtration, wash sequentially with water and hexane, and dry to a constant weight[8].
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Causality: The cyclization occurs in an acidic medium, leaving the product as a soluble hydrobromide salt. Neutralizing with NaOH forces the highly lipophilic free base to crash out of the aqueous solution, allowing for easy isolation via filtration without complex chromatography.
Step 3: Hydrochloride Salt Formation
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Procedure: Dissolve the free base in anhydrous dioxane or diethyl ether. Dropwise, add 4M HCl in dioxane at 0 °C. Stir for 1 hour, filter the precipitated salt, and dry under vacuum.
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Causality: The anhydrous environment ensures that the resulting HCl salt does not immediately dissolve or form hydrates, yielding a highly pure, crystalline powder ready for biological assays.
Step 4: Self-Validating Analytical QC
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LC-MS: The mass spectrum must show an [M+H]+ signal at m/z 198.0 and 200.0. The presence of this 1:1 isotopic doublet is the definitive self-validation that the bromine atom was not lost during the harsh acidic cyclization[6].
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1H NMR (DMSO-d6): The disappearance of the broad exocyclic amine singlet and the emergence of two distinct doublets (typically around 7.5–8.0 ppm) corresponding to the new imidazole ring protons confirm successful bicyclic ring formation[4].
Step-by-step cyclocondensation and salt formation workflow with self-validating QC.
Pharmacological Relevance and Drug Development
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of novel therapeutics, primarily due to its structural homology to adenine.
Kinase Inhibition (Anticancer & Anti-inflammatory): Because ATP is the universal phosphate donor for kinases, molecules that mimic the purine ring of ATP can act as competitive inhibitors. Imidazo[1,2-a]pyrimidine derivatives are extensively utilized to target the ATP-binding hinge region of kinases. Recent literature highlights their efficacy in inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical node in TNFα-induced necroptosis and inflammatory diseases[9].
Antifungal and Antimicrobial Applications: Beyond human kinases, the scaffold is highly effective against fungal pathogens. It acts by coordinating with the heme iron of fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis and ultimately causing fungal cell membrane collapse[1]. The 6-bromo substitution enhances the lipophilicity required to penetrate the fungal cell wall[2].
Biological target pathways of imidazo[1,2-a]pyrimidine derivatives in pharmacology.
Handling, Stability, and Safety
As a biologically active intermediate, 6-Bromo-imidazo[1,2-a]pyrimidine HCl requires standard laboratory safety protocols.
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Stability: The hydrochloride salt is highly stable under recommended temperatures and pressures but is moisture-sensitive. It should be stored under an inert gas (nitrogen or argon) at 2–8 °C to prevent degradation or hydrate formation[6].
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Hazards: Classified under GHS as an irritant. It carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].
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Handling: Use within a certified fume hood with appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if dust generation is expected)[5].
References[3] "6-Bromoimidazo[1,2-a]pyrimidine | C6H4BrN3 | CID 26967622", PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/26967622[7] "6-Bromo-imidazo[1,2-a]pyrimidine Properties", ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB61113378.htm[5] "6-Bromoimidazo[1,2-a]pyrimidine 97% 865156-68-9", MilliporeSigma. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/754331[1] "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines", PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/[2] "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents", MDPI Molecules. URL: https://www.mdpi.com/1420-3049/29/21/5058[6] "CAS 1820673-86-6 | 6-Bromo-imidazo[1,2-a]pyrimidine hydrochloride", MilliporeSigma. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1820673866[9] "6-Bromo-imidazo[1,2-a]pyrimidine Synthesis", ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB61113378.htm[4] "Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)", ACS Publications, Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm200783m[10] "Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy", DOI. URL: https://doi.org/[8] "2-Amino-5-bromopyrimidine 98% 7752-82-1", MilliporeSigma. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/303526
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